(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Description
(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
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Biological Activity
(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. The reaction typically employs piperidine as a catalyst and is monitored by thin-layer chromatography (TLC) to ensure completion .
Antioxidant Activity
Studies have demonstrated that derivatives of ethyl 2-(substituted phenyl)acrylamido-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant properties. The evaluation was performed using various in vitro assays:
- DPPH Radical Scavenging : The ability to reduce 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals was assessed.
- Nitric Oxide Scavenging : The scavenging effect on nitric oxide radicals was measured.
- Lipid Peroxidation : The compounds were tested for their ability to inhibit ferric ion-induced lipid peroxidation using rat brain homogenate.
Results indicated that certain compounds exhibited notable antioxidant activity, with one compound achieving an inhibition percentage comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compounds was evaluated using the carrageenan-induced paw edema model in rats. Notably, one compound demonstrated an inhibition rate of 83.1% at a dosage of 100 mg/kg, closely rivaling the standard drug Diclofenac which showed an inhibition of 85.0% .
Study on Cytotoxicity
A study conducted on thieno[2,3-d]pyrimidine derivatives, which share structural similarities with the target compound, revealed their effectiveness against various cancer cell lines. The cytotoxicity against MDA-MB-231 breast cancer cells was particularly noteworthy, with some derivatives exhibiting IC50 values as low as 27.6 μM. This suggests that structural modifications can enhance the biological activity of thiophene derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that electron-withdrawing groups on the phenyl ring enhance cytotoxicity. For instance, compounds with para-substituted groups showed improved activity due to increased electron density and better interaction with biological targets .
Data Summary
Activity Type | Assay Method | Results |
---|---|---|
Antioxidant Activity | DPPH Radical Scavenging | Significant inhibition observed |
Nitric Oxide Scavenging | Notable scavenging effect | |
Lipid Peroxidation | Comparable to standard antioxidants | |
Anti-inflammatory Activity | Carrageenan-induced Paw Edema Model | Compound inhibited edema by 83.1% |
Cytotoxicity | MDA-MB-231 Cell Line | IC50 values as low as 27.6 μM |
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-6-26-20(23)18-12(2)13(3)27-19(18)21-17(22)10-8-14-7-9-15(24-4)16(11-14)25-5/h7-11H,6H2,1-5H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJIDZLRGXEEBC-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.